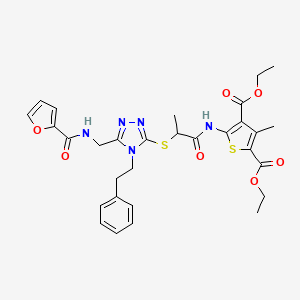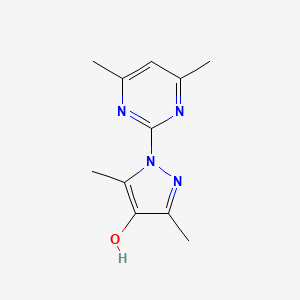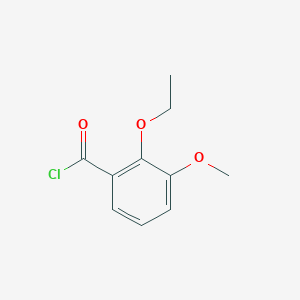
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone, also known as HMDMF, is a flavonoid compound that has gained attention in scientific research due to its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the Akt/mTOR pathway and activate the p38 MAPK pathway, leading to cell death. In inflammatory cells, this compound has been found to inhibit the NF-κB pathway and activate the Nrf2 pathway, leading to reduced inflammation. In neurons, this compound has been shown to activate the PI3K/Akt pathway and increase the expression of neurotrophic factors, leading to improved neuronal survival and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been found to induce DNA damage and inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In inflammatory cells, this compound has been shown to reduce the production of reactive oxygen species and nitric oxide, which can cause tissue damage. In neurons, this compound has been found to increase the expression of synaptic proteins and improve synaptic plasticity, the ability of neurons to change their connections in response to experience.
Avantages Et Limitations Des Expériences En Laboratoire
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and limited bioavailability in vivo, which may affect its effectiveness in certain experimental settings.
Orientations Futures
There are several future directions for research on 3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone, including the investigation of its potential therapeutic effects in other areas, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its interactions with other signaling pathways in cells. Finally, the development of novel delivery methods and formulations may improve the bioavailability of this compound and enhance its therapeutic potential.
Méthodes De Synthèse
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone can be synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenol with 3,4,5-trimethoxybenzaldehyde in the presence of a Lewis acid catalyst. The resulting compound is then subjected to a series of reactions, including methylation and demethylation, to yield this compound.
Applications De Recherche Scientifique
3,5,5',6,7,8-Hexamethoxy-3',4'-methylenedioxyflavone has been studied for its potential therapeutic effects in various areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
3,5,6,7,8-pentamethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-24-11-7-10(8-12-16(11)31-9-30-12)15-19(26-3)14(23)13-17(25-2)20(27-4)22(29-6)21(28-5)18(13)32-15/h7-8H,9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSKTDPPVFJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3=C(C(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




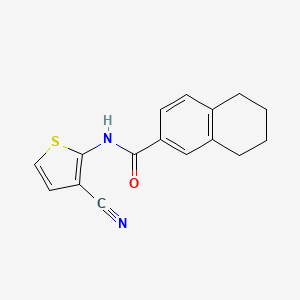

![N-phenyl-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B2701145.png)
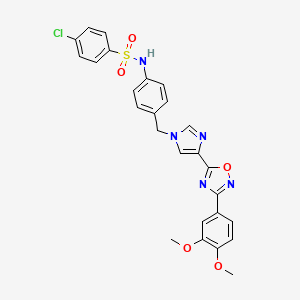
![3-heptyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate](/img/structure/B2701150.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2701152.png)
